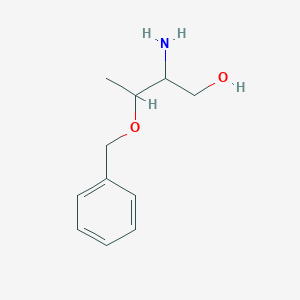

O-Benzyl-L-threoninol

Description

O-Benzyl-L-threoninol is a derivative of L-threonine where the side-chain hydroxyl group is protected by a benzyl (B1604629) ether and the carboxylic acid is reduced to an alcohol. This structure retains the inherent chirality of the parent amino acid, making it a valuable chiron for asymmetric synthesis.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 160841-03-2 |

| Molecular Formula | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol |

| Appearance | White solid |

| Density | 1.084 g/cm³ |

| Boiling Point | 345.2 °C at 760 mmHg |

| Synonyms | L-Threoninol(benzyl), (2R,3R)-2-AMINO-3-PHENYLMETHOXY-1-BUTANOL, L-Thr(Bzl)-ol chemimpex.com |

Chiral 1,2-amino alcohols are recognized as privileged structural motifs present in numerous natural products and pharmaceutically active molecules. researchgate.net They are also pivotal as chiral auxiliaries and ligands in asymmetric synthesis. researchgate.net this compound embodies this significance as a versatile chiral building block. chemimpex.com Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for selective chemical modifications at either terminus.

The fixed stereochemistry at its two chiral centers, derived from the inexpensive chiral pool of L-threonine, provides a reliable platform for transferring chirality to new molecules. This makes it an invaluable starting material for the synthesis of other biologically active compounds and complex organic structures with a high degree of stereocontrol. chemimpex.com Researchers utilize this scaffold to construct more elaborate molecules, confident in the stereochemical integrity of the core structure. chemimpex.com

The use of protected amino acid derivatives is a cornerstone of modern synthetic chemistry, particularly in the realm of peptide synthesis. The challenge in chemically assembling peptides lies in controlling the reactivity of the amino and carboxyl groups to form amide bonds in a specific sequence. This requires the use of "protecting groups" to temporarily block one functional group while another reacts.

The history of this field dates back to the early 20th century, but a major breakthrough came with the introduction of the benzyloxycarbonyl (Cbz or Z) group. This development enabled the stepwise and controlled synthesis of peptides in solution. The subsequent invention of solid-phase peptide synthesis (SPPS) revolutionized the field, allowing for the rapid assembly of peptides on a polymeric resin. SPPS spurred the development of new protecting groups compatible with solid-phase techniques, most notably the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.

The protection of reactive side chains, such as the hydroxyl group of threonine, is also critical to prevent unwanted side reactions during peptide coupling. tandfonline.com Benzyl ethers, like the one found in this compound's parent compound, O-Benzyl-L-threonine, are a common strategy for protecting hydroxyl groups. tandfonline.com This historical development of protecting group strategies created the chemical toolkit from which compounds like this compound are derived and utilized. The parent acid, often in its N-protected form such as Fmoc-O-benzyl-L-threonine, is a standard reagent in modern peptide synthesis. sigmaaldrich.com

Properties of Related Threonine Derivatives

| Compound | Molecular Formula | Molecular Weight | Application |

| O-Benzyl-L-threonine | C₁₁H₁₅NO₃ | 209.24 g/mol | Intermediate in peptide synthesis tandfonline.com |

| Fmoc-O-benzyl-L-threonine | C₂₆H₂₅NO₅ | 431.48 g/mol | Reagent for Fmoc solid-phase peptide synthesis sigmaaldrich.com |

| O-Benzyl-L-threonine benzyl ester oxalate | C₂₀H₂₅NO₅ | 359.42 g/mol (for free base) | Intermediate for pharmaceuticals, especially for neurological disorders chemimpex.com |

Current research involving this compound and related structures is focused on several key areas. A primary objective is its utilization as a chiral intermediate in the synthesis of high-value, enantiomerically pure compounds. chemimpex.comchemimpex.com This includes the development of novel pharmaceuticals, where precise stereochemistry is often essential for efficacy and safety.

Another significant research avenue is the design and synthesis of novel chiral ligands for asymmetric catalysis. nih.govdicp.ac.cn The scaffold of this compound can be readily modified to create bidentate or tridentate ligands capable of coordinating with transition metals. These metal complexes can then be used to catalyze a wide range of chemical reactions, such as hydrogenations, C-C bond formations, and functional group transfers, with high levels of stereoselectivity. The development of such catalysts is crucial for making chemical manufacturing more efficient and sustainable.

Furthermore, studies continue to explore efficient synthetic routes to this compound and its parent compound, O-Benzyl-L-threonine, to ensure their availability as cost-effective starting materials. tandfonline.comtandfonline.com The compound's role as a versatile building block ensures that it will remain a subject of interest in synthetic organic chemistry for the foreseeable future, enabling the creation of complex molecules with tailored properties and functions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-phenylmethoxybutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-9(11(12)7-13)14-8-10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXVOWGFPSJLNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)N)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for O Benzyl L Threoninol and Its Derivatives

Strategies for O-Benzylation of L-Threonine

A crucial step in the synthesis of O-Benzyl-L-threoninol is the selective protection of the hydroxyl group of L-threonine as a benzyl (B1604629) ether. This transformation requires careful implementation of protecting groups for the amino and carboxyl termini to prevent unwanted side reactions.

To achieve selective O-benzylation, the amino and carboxyl groups of L-threonine must be temporarily blocked. Common protecting groups for the amino group include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). highfine.commedchemexpress.com The carboxyl group is often protected as an ester, such as a methyl or ethyl ester. google.com

Table 1: Common Protecting Groups for L-Threonine

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions |

| Amino Group | tert-butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) rsc.org |

| Amino Group | Benzyloxycarbonyl | Cbz | Catalytic hydrogenolysis highfine.com |

| Carboxyl Group | Methyl ester | -OMe | Saponification (e.g., NaOH) google.com |

| Carboxyl Group | Ethyl ester | -OEt | Saponification (e.g., NaOH) |

| Hydroxyl Group | Benzyl | Bn | Catalytic hydrogenolysis |

With the amino and carboxyl groups protected, the hydroxyl group of L-threonine can be benzylated. A common method involves the use of benzyl bromide in the presence of a base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like dimethylformamide (DMF). rsc.org Another approach utilizes ethyl acetoacetate to temporarily protect the α-amino group, followed by treatment with benzyl bromide and subsequent removal of the protecting group under acidic conditions. tandfonline.comtandfonline.com This latter one-pot synthesis has been reported to produce O-Benzyl-L-threonine in high yield. tandfonline.comtandfonline.com

The reaction conditions, including temperature and reaction time, must be carefully controlled to maximize the yield of the desired O-benzylated product and minimize side reactions.

Reduction Pathways to this compound

Following the successful O-benzylation of L-threonine, the final step is the reduction of the carboxyl group to a primary alcohol to yield this compound. Several reduction methodologies are available for this transformation.

The mixed anhydride method is a widely used technique in peptide synthesis and can be adapted for the reduction of N-protected amino acids. researchgate.netresearchgate.net This method involves the activation of the carboxylic acid by forming a mixed anhydride with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine. google.com The resulting mixed anhydride is then reduced to the corresponding alcohol. This method offers a versatile approach for the synthesis of this compound.

Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing carboxylic acids and their derivatives, such as esters, to primary alcohols. rsc.orgorgsyn.orgnih.gov The reduction of O-benzyl-L-threonine or its corresponding ester with LiAlH4 in an anhydrous solvent like tetrahydrofuran (THF) provides a direct route to this compound. orgsyn.orgresearchgate.net Care must be taken during the workup to safely quench the excess hydride. orgsyn.org This method is often preferred for its high efficiency, though it may not be compatible with all functional groups. orgsyn.org

The BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) reagent is a coupling agent commonly used in peptide synthesis. wikipedia.orguniurb.itbachem.com It can also be utilized for the reduction of carboxylic acids to primary alcohols. wikipedia.orgsigmaaldrich.com The carboxylic acid is first activated with the BOP reagent, and the resulting activated species is then reduced with a milder reducing agent like sodium borohydride (B1222165) (NaBH4). wikipedia.org This method offers an alternative to the more reactive LiAlH4 and can be advantageous when other functional groups sensitive to strong reducing agents are present in the molecule. However, a significant drawback of using the BOP reagent is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA). bachem.compeptide.com

Table 2: Summary of Reduction Methodologies

| Reduction Method | Reagents | Key Features |

| Mixed Anhydride | Alkyl chloroformate, Tertiary amine, Reducing agent | Versatile and widely used in peptide chemistry. researchgate.netgoogle.com |

| LiAlH4 Reduction | Lithium aluminum hydride (LiAlH4) | Powerful and efficient for reducing carboxylic acids and esters. rsc.orgorgsyn.org |

| BOP Reagent-Mediated | BOP reagent, Sodium borohydride (NaBH4) | Milder alternative to LiAlH4, but produces a carcinogenic byproduct. wikipedia.orgbachem.com |

Stereochemical Control in Reduction Processes

The reduction of O-benzyl-L-threonine derivatives, such as esters or activated carboxyl groups, to yield this compound requires careful control to maintain the desired stereochemistry. The presence of a β-alkoxy group (the benzyl ether) in the substrate allows for chelation-controlled reduction, which can lead to high diastereoselectivity.

In a chelation-controlled reduction, a Lewis acidic reducing agent coordinates with both the carbonyl oxygen and the oxygen of the benzyl ether, forming a rigid five-membered ring intermediate. This conformation sterically hinders one face of the carbonyl group, directing the hydride attack to the opposite face. This mechanism typically results in the formation of the syn-diol product with high fidelity. For instance, the reduction of a β-alkoxy ketone with reagents like LiI/LiAlH₄ can yield syn:anti selectivity of up to >99:1 nih.gov.

The choice of reducing agent is paramount in achieving the desired stereochemical outcome. Reagents known to participate in chelation, such as those containing lithium, magnesium, or zinc, are often employed. The solvent can also play a crucial role, with less polar solvents generally favoring the chelated intermediate. By carefully selecting the reaction conditions, the synthesis can be directed to produce this compound with the correct absolute and relative stereochemistry.

Table 1: Factors Influencing Stereochemical Control in Reduction

| Factor | Influence on Stereoselectivity | Example Reagents/Conditions |

| Reducing Agent | Lewis acidic character promotes chelation, leading to higher syn selectivity. | LiAlH₄, LiBH₄, Zn(BH₄)₂ |

| Protecting Groups | The nature of the N-protecting group can influence the stability of the chelated intermediate. | Boc, Cbz |

| Solvent | Less polar solvents can stabilize the chelated intermediate, enhancing diastereoselectivity. | Tetrahydrofuran (THF), Diethyl ether |

| Temperature | Lower reaction temperatures generally lead to higher stereoselectivity. | -78 °C to 0 °C |

Protecting Group Strategies and Advanced Deprotection Chemistries

The hydroxyl and amino functionalities of this compound and its parent amino acid require protection during many synthetic transformations. The selection of appropriate protecting groups and the development of selective deprotection methods are crucial for the successful synthesis of complex molecules.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions. nih.govrsc.org

Protection: The Boc group is typically introduced by reacting the amino group of this compound or a derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. Common bases include triethylamine (NEt₃), N,N-diisopropylethylamine (DIPEA), or sodium bicarbonate (NaHCO₃). The reaction is generally carried out in a solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water. nih.gov

Cleavage: The standard method for Boc deprotection involves treatment with a strong acid, most commonly trifluoroacetic acid (TFA), either neat or in a solvent like DCM. nih.gov Other acidic reagents that can be employed include hydrochloric acid (HCl) in dioxane or ethyl acetate, and sulfuric acid in tert-butyl acetate. researchgate.net However, for substrates sensitive to strong acids, milder deprotection methods have been developed. These include the use of oxalyl chloride in methanol, which proceeds at room temperature, and thermal deprotection in the absence of an acid catalyst, which can be achieved in continuous flow systems. nih.govacs.org Selective thermal deprotection can even be achieved by controlling the temperature, allowing for the removal of an aryl N-Boc group in the presence of an alkyl N-Boc group. acs.org

Table 2: Common Reagents for N-Boc Deprotection

| Reagent | Conditions | Advantages | Disadvantages |

| Trifluoroacetic acid (TFA) | Neat or in DCM, 0 °C to RT | Fast and efficient | Harsh conditions, may cleave other acid-labile groups |

| HCl in Dioxane/EtOAc | 0 °C to RT | Readily available | Can be corrosive |

| Oxalyl Chloride in Methanol | Room Temperature | Mild conditions | Reagent is toxic and moisture-sensitive |

| Thermal (Flow Chemistry) | High Temperature (e.g., 150 °C) | Acid-free, selective | Requires specialized equipment |

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone of amine protection, particularly in solid-phase peptide synthesis (SPPS), due to its base-lability. iris-biotech.deacsgcipr.org

Protection: The Fmoc group is introduced by reacting the amine with Fmoc-chloride (Fmoc-Cl) or, more commonly, with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions. The use of Fmoc-OSu is often preferred due to its greater stability and the reduced formation of oligopeptide byproducts.

Cleavage: The key advantage of the Fmoc group is its cleavage under mild basic conditions, which are orthogonal to the acid-labile Boc and benzyl protecting groups. The most common reagent for Fmoc deprotection is a 20% solution of piperidine (B6355638) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). iris-biotech.deacsgcipr.org The deprotection mechanism proceeds via a β-elimination pathway. nih.gov Alternative, non-nucleophilic bases like 1,8-diazabicycloundec-7-ene (DBU) can also be used, particularly for sensitive sequences. iris-biotech.de Furthermore, 4-methylpiperidine has been shown to be an efficient alternative to piperidine. iris-biotech.de The progress of Fmoc deprotection can be conveniently monitored by UV spectroscopy due to the strong absorbance of the dibenzofulvene-piperidine adduct byproduct. iris-biotech.de

Table 3: Reagents for Fmoc Deprotection

| Reagent | Concentration/Solvent | Key Features |

| Piperidine | 20-30% in DMF | Standard and most common reagent. acsgcipr.org |

| 1,8-Diazabicycloundec-7-ene (DBU) | in DMF | Non-nucleophilic base, useful for sensitive sequences. iris-biotech.de |

| 4-Methylpiperidine | in DMF | Efficient alternative to piperidine. iris-biotech.de |

| Piperazine with DBU | in DMF | A safer and rapid alternative to piperidine. acsgcipr.org |

The benzyl ether is a robust protecting group for hydroxyl functions, stable to a wide range of reaction conditions. Its removal, however, can be achieved under specific and relatively mild conditions.

The most common method for benzyl ether cleavage is catalytic hydrogenolysis. This is typically performed using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. youtube.com A significant advantage of this method is its clean nature, yielding the deprotected alcohol and toluene as the only byproduct. youtube.com

A milder and often more selective alternative to traditional hydrogenolysis is catalytic transfer hydrogenation. organic-chemistry.orgcdnsciencepub.commdma.ch This method avoids the need for high-pressure hydrogen gas by using a hydrogen donor in the presence of a palladium catalyst. organic-chemistry.org Common hydrogen donors include formic acid, ammonium formate, and 1,4-cyclohexadiene. mdma.chacsgcipr.org Catalytic transfer hydrogenation can be highly selective, allowing for the removal of O-benzyl groups in the presence of other reducible functionalities. organic-chemistry.orgmdma.ch For instance, using formic acid as the hydrogen donor with 10% Pd/C allows for the deprotection of O-benzyl ethers of serine and threonine. mdma.ch The choice of solvent and catalyst can also influence the selectivity of the debenzylation. cdnsciencepub.com While 2-propanol is a less reactive hydrogen donor than formic acid, it can exhibit greater selectivity. cdnsciencepub.com

Table 4: Selected Methods for Benzyl Ether Cleavage

| Method | Catalyst | Hydrogen Source | Key Features |

| Catalytic Hydrogenolysis | Pd/C, Pd(OH)₂/C | H₂ gas | High efficiency, clean byproducts. |

| Catalytic Transfer Hydrogenation | Pd/C | Formic acid, Ammonium formate, 1,4-Cyclohexadiene | Milder conditions, avoids high-pressure H₂, good selectivity. organic-chemistry.orgmdma.ch |

Phosgene-Free Polycondensation Approaches Utilizing O-Benzyl-L-threonine Derivatives

The synthesis of polycarbonates traditionally involves the use of highly toxic phosgene. rsc.org The development of phosgene-free alternatives is a significant area of research in green chemistry. One promising approach involves the polycondensation of activated urethane derivatives of α-amino acids. rsc.orgresearchgate.netrsc.org

This method utilizes N-phenoxycarbonyl derivatives of amino acids, which can be prepared by the N-carbamylation of the corresponding amino acid with diphenyl carbonate (DPC). researchgate.netrsc.orgresearchgate.net These activated monomers can then undergo polycondensation upon heating in a polar aprotic solvent like N,N-dimethylacetamide (DMAc), often in the presence of a primary amine initiator such as n-butylamine. rsc.orgresearchgate.net This process proceeds with the elimination of phenol and carbon dioxide to form the polypeptide. rsc.orgresearchgate.net

Research has demonstrated the successful synthesis of poly(O-benzyl-L-threonine) using this phosgene-free method. rsc.org The solubility of the resulting polymer in the reaction medium is a critical factor for achieving high molecular weights. Poly(O-benzyl-L-threonine) has shown good solubility in DMAc, allowing for a homogeneous polycondensation and leading to polymers with molecular weights up to 6500 g/mol . rsc.org The molecular weight of the resulting polypeptide can be controlled by varying the feed ratio of the monomer to the initiator. researchgate.net This approach offers a safer and more environmentally friendly route to poly(O-benzyl-L-threonine) and other polypeptides. rsc.orgresearchgate.netrsc.org

Applications of O Benzyl L Threoninol in Advanced Chemical Synthesis

Role in Modern Peptide Synthesis

The synthesis of peptides, essential molecules in numerous biological processes, often presents significant challenges due to the complexities of amino acid coupling and the potential for side reactions. O-Benzyl-L-threoninol and its derivatives have emerged as key players in overcoming these hurdles, contributing to more efficient and reliable peptide synthesis protocols.

Integration within Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. The choice of protecting groups is critical for the success of SPPS. This compound is utilized in the context of benzyl-based protecting groups for the side chains of amino acids like serine and threonine. In the Boc/Bzl protection strategy, the temporary Nα-amino group protection is provided by the acid-labile Boc group, while more permanent side-chain protection is achieved with benzyl-based groups. This approach, while not strictly orthogonal, is practical because the Boc group can be removed under moderate acidic conditions, whereas the benzyl-based protectors require strong acids for cleavage.

The general SPPS cycle involves attaching the first amino acid to the resin, followed by cycles of Nα-deprotection, washing, coupling of the next protected amino acid, and further washing. The use of benzyl (B1604629) protection for hydroxyl-containing amino acids like threonine prevents unwanted side reactions during these iterative steps, ensuring the integrity of the growing peptide chain.

Synthesis of Complex Peptides and Polypeptides

The synthesis of long and complex peptides or polypeptides is often hampered by issues of chain aggregation and insolubility, which can lead to low yields and purification difficulties. Backbone protection strategies, including the use of benzyl-based protecting groups, can mitigate these problems by increasing the solubility of the peptide chain and disrupting aggregation. While benzyl-based N-protecting groups can be slow to cleave during the final deprotection step, their ability to be incorporated into various dipeptide motifs makes them a versatile tool.

The synthesis of block-polypeptides, for instance, can be achieved by the sequential polymerization of different N-carboxyanhydrides (NCAs), where a pre-synthesized polypeptide acts as a macroinitiator for the next block. This method allows for the creation of complex architectures with defined sequences and properties. The principles of SPPS, including the use of appropriate side-chain protection like O-benzyl ethers for threonine, are fundamental to the successful assembly of these intricate macromolecules.

Enhancement of Peptide Chain Formation Efficiency and Yield

The efficiency of peptide bond formation is paramount for achieving high yields of the desired full-length peptide. Incomplete coupling or deprotection steps can lead to the accumulation of deletion sequences that are often difficult to separate from the target product. The use of pseudoproline dipeptides, which can be formed from serine or threonine derivatives, is one strategy to disrupt secondary structures that cause aggregation and hinder coupling reactions.

| Synthesis Strategy | Key Feature | Impact on Efficiency and Yield |

| Boc/Bzl Protection in SPPS | Utilizes acid-labile Boc for Nα-protection and more stable benzyl ethers for side-chain protection of residues like threonine. | Prevents side reactions, ensuring the correct peptide sequence is assembled, which is fundamental for obtaining a good yield of the target peptide. |

| Backbone Protection | Introduction of benzyl-based groups on the peptide backbone. | Increases solubility of the growing peptide chain and suppresses aggregation, leading to improved synthetic yields of complex peptides. |

| Optimized Coupling Reagents | Use of reagents like HATU and HBTU for in situ neutralization and coupling. | Enhances the speed and completeness of the peptide bond formation, directly impacting the overall efficiency and yield. |

| Accelerated Deprotection | Employing stronger, non-nucleophilic bases like DBU for Fmoc group removal. | Speeds up the deprotection step and can improve the deprotection yield, contributing to a higher overall yield of the final peptide. |

Contribution to Pharmaceutical Intermediate Synthesis

The chiral nature of this compound makes it a highly valuable intermediate in the synthesis of pharmaceuticals. Its ability to introduce specific stereochemistry is crucial for the biological activity of many drug molecules.

Intermediate for Neuropharmacological Agent Development

This compound serves as a key building block in the development of drugs targeting neurological disorders. Its incorporation into molecular scaffolds allows for the creation of compounds with enhanced efficacy and specificity for their intended neurological targets. The synthesis of such agents often involves multi-step sequences where the stereochemistry imparted by this compound is critical for the final compound's interaction with receptors or enzymes in the central nervous system.

| Therapeutic Area | Role of this compound | Example of Synthetic Strategy |

| Neuropharmacology | Serves as a chiral building block to introduce specific stereochemistry. | Used in multi-step syntheses to create compounds targeting neurological disorders with high specificity. |

| Oncology | Provides a chiral scaffold for the design of novel anticancer agents. | Incorporated into molecular hybridization strategies to generate new compounds with potential anticancer activity. |

| General Drug Discovery | Facilitates the creation of compounds with improved pharmacological properties. | Employed in the synthesis of complex organic molecules as potential new therapeutic candidates. |

Modulation of Drug Properties via Threoninol-Derived Scaffolds

The incorporation of chiral scaffolds derived from molecules like this compound is a key strategy in medicinal chemistry for modulating the properties of therapeutic agents. While this compound is primarily recognized as a crucial intermediate in the synthesis of pharmaceuticals, the inherent characteristics of its core structure can influence the pharmacokinetic and pharmacodynamic profiles of a final drug compound. chemimpex.com The threoninol-derived framework can impart several beneficial modifications:

Introduction of Chirality: As a chiral building block, it allows for the synthesis of enantiomerically pure drugs. chemimpex.com This is critical as different enantiomers of a drug can have vastly different biological activities, with one being therapeutic while the other might be inactive or even harmful.

Enhancement of Physicochemical Properties: The presence of the hydroxyl and protected amine groups in the threoninol scaffold can be leveraged to fine-tune properties such as solubility and lipophilicity. The benzyl ether group, for instance, increases lipophilicity, which can enhance membrane permeability. Subsequent deprotection and functionalization of the alcohol and amine can be used to attach polar groups, thereby improving aqueous solubility and bioavailability. chemimpex.com

Three-Dimensional Complexity: Unlike flat, aromatic structures, the non-planar, sp³-rich scaffold of threoninol provides a defined three-dimensional geometry. This spatial arrangement is crucial for establishing precise, high-affinity interactions with the complex binding sites of biological targets like enzymes and receptors.

Vectorial Group Presentation: The rigid backbone of the threoninol scaffold can act as a molecular platform, positioning key functional groups (pharmacophores) in a specific spatial orientation to optimize interactions with a biological target, potentially leading to enhanced potency and selectivity.

By serving as a foundational element, the threoninol scaffold enables the creation of novel therapeutic agents with potentially improved efficacy and specificity for treating a range of conditions, including neurological and metabolic disorders. chemimpex.com

Utility in Asymmetric Catalysis and Organocatalysis

This compound and its derivatives have found significant utility in the field of asymmetric organocatalysis, which uses small, metal-free organic molecules to catalyze chemical reactions enantioselectively. The threoninol backbone is an ideal platform for designing chiral organocatalysts because it possesses multiple functional groups that can be readily modified to create bifunctional catalysts capable of activating substrates through multiple non-covalent interactions.

The development of effective chiral organocatalysts often relies on the use of a "privileged scaffold" that can be systematically modified. Threoninol serves as such a scaffold. Researchers have synthesized novel catalysts by functionalizing the amine and alcohol moieties of the threoninol core.

For example, threonine-derived amino sulfonamides have been developed as highly effective organocatalysts. In these structures, the primary amine can form an enamine or iminium ion intermediate with a carbonyl substrate, while the sulfonamide group acts as a hydrogen-bond donor, orienting the second reactant and creating a well-defined chiral environment for the reaction to occur. This dual activation mechanism is key to achieving high levels of stereocontrol. Similarly, threonine-derived thioureas have been synthesized, where the thiourea moiety provides a strong hydrogen-bonding site to activate and orient electrophiles.

The Michael addition, a conjugate addition reaction, is a fundamental carbon-carbon bond-forming reaction. Organocatalysts derived from threoninol have been successfully applied to catalyze this reaction asymmetrically. Bifunctional thiourea catalysts derived from threonine, for instance, can effectively promote the addition of nucleophiles like ketones or malonates to nitroalkenes.

In a typical mechanism, the primary or secondary amine of the catalyst reacts with a ketone to form a nucleophilic enamine intermediate. Simultaneously, the thiourea moiety activates the nitroalkene (the Michael acceptor) via hydrogen bonding. This dual activation brings the reactants into close proximity within a chiral pocket, directing the enamine to attack a specific face of the nitroalkene, thereby controlling the stereochemistry of the newly formed stereocenters. These reactions often proceed with high yields and excellent enantioselectivity.

Table 1: Representative Results for Threoninol-Derivative Catalyzed Asymmetric Michael Addition Note: This table is a composite representation of typical results obtained with threonine-derived organocatalysts in the Michael addition of ketones to nitroolefins.

| Entry | Ketone | Nitroolefin | Yield (%) | diastereomeric ratio (syn/anti) | enantiomeric excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Cyclohexanone | trans-β-Nitrostyrene | 95 | 92:8 | 94 |

| 2 | Cyclopentanone | trans-β-Nitrostyrene | 91 | 90:10 | 92 |

| 3 | Acetone | (E)-2-(2-Nitrovinyl)thiophene | 88 | N/A | 90 |

| 4 | Cyclohexanone | (E)-1-Chloro-4-(2-nitrovinyl)benzene | 97 | 95:5 | 96 |

The aldol (B89426) reaction is another cornerstone of carbon-carbon bond formation, creating β-hydroxy carbonyl compounds. Threoninol-derived organocatalysts have demonstrated exceptional performance in controlling the stereochemical outcome of direct asymmetric aldol reactions. Novel catalysts have been designed where the threonine derivative is attached to an ionic liquid support. researchgate.net

These catalysts operate via an enamine mechanism, where the catalyst's amine group reacts with a ketone donor to form an enamine. The catalyst then directs the approach of an aldehyde acceptor. Research has shown that these systems can produce the corresponding syn-aldol products with high yields and excellent diastereoselectivity and enantioselectivity. researchgate.net For example, the reaction between various aromatic aldehydes and ketones like hydroxyacetone or methoxyacetone proceeds efficiently in the presence of a threonine-derived ionic-liquid-supported organocatalyst. researchgate.net

Table 2: Performance of a Threoninol-Derived Ionic Liquid Catalyst in Asymmetric Aldol Reactions Data sourced from Gerasimchuk, V. V., et al. (2017). ARKIVOC, 2017(3), 241-249. researchgate.net

| Entry | Aldehyde | Ketone | Yield (%) | diastereomeric ratio (syn/anti) | enantiomeric excess (ee, %) |

|---|---|---|---|---|---|

| 1 | 4-Nitrobenzaldehyde | Hydroxyacetone | 75 | 95:5 | 95 |

| 2 | 4-Chlorobenzaldehyde | Hydroxyacetone | 72 | 94:6 | 94 |

| 3 | Benzaldehyde | Hydroxyacetone | 65 | 92:8 | 91 |

| 4 | 4-Nitrobenzaldehyde | Methoxyacetone | 80 | 96:4 | 93 |

| 5 | 4-Nitrobenzaldehyde | 2-Butanone | 68 | 93:7 | 89 |

A significant challenge in organocatalysis is the often high catalyst loading required, which makes catalyst recovery and reuse essential for sustainable and cost-effective synthesis. Threoninol-derived catalysts have been successfully incorporated into recyclable systems.

Structural Modifications and Derived Functional Materials

N- and O-Protected Derivatives of O-Benzyl-L-threoninol

Protecting group chemistry is fundamental to the utilization of this compound in multi-step syntheses. The selective protection of the amino and hydroxyl groups allows for controlled reactions at specific sites, preventing unwanted side reactions and enabling the construction of complex molecular architectures.

N-Boc-O-Benzyl-L-Threoninol Derivatives

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of amino acids and their derivatives, including this compound. nih.gov N-Boc-O-benzyl-L-threoninol is a key intermediate in peptide synthesis and the preparation of more complex molecules. tcichemicals.comacs.org The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). rsc.org

The synthesis of N-Boc-O-benzyl-L-threoninol typically involves the reaction of this compound with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base. This derivative serves as a crucial building block for introducing the this compound moiety into peptide chains. For instance, it can be coupled with other amino acids or peptide fragments to create larger, more complex peptides. researchgate.net The benzyl (B1604629) group on the side chain ether provides protection for the hydroxyl group during these coupling reactions.

| Compound Name | CAS Number | Molecular Formula | Application |

| N-Boc-O-benzyl-L-threoninol | 15260-10-3 | C16H23NO5 | Peptide synthesis intermediate |

| This compound | Not Available | C11H15NO3 | Chiral building block |

| N-Boc-O3-benzyl-L-threoninol | Not Available | C16H25NO4 | Chemical synthesis |

N-Fmoc-O-tert-butyl-L-Threoninol Derivatives

For solid-phase peptide synthesis (SPPS), the fluorenylmethyloxycarbonyl (Fmoc) protecting group is often preferred for the N-terminus. peptide.compeptide.com N-Fmoc-O-tert-butyl-L-threoninol is a commonly utilized derivative in Fmoc-based SPPS protocols. advancedchemtech.comsigmaaldrich.com In this case, the side-chain hydroxyl group is protected by a tert-butyl (tBu) group, which is stable to the basic conditions used for Fmoc group removal (typically piperidine (B6355638) in DMF) but is cleaved by strong acids like TFA during the final deprotection and cleavage from the resin. peptide.comnih.gov

The synthesis of these derivatives allows for the site-specific incorporation of threonine residues with orthogonal protection strategies, which is essential for the synthesis of complex peptides and proteins. nih.gov The combination of Fmoc for N-protection and tBu for side-chain protection is a cornerstone of modern peptide chemistry. peptide.com

| Compound Name | CAS Number | Molecular Formula | Key Feature |

| N-Fmoc-O-tert-butyl-L-threoninol | 71989-35-0 | C23H27NO5 | Used in Fmoc solid-phase peptide synthesis |

| (2R, 3S)- and (2S, 3R)-4,4,4-Trifluoro-N-Fmoc-O-tert-butyl-threonine | Not Available | Not Available | Used for racemization-free incorporation into oligopeptides |

Activated Ester Derivatives (e.g., N-Hydroxysuccinimide Esters)

To facilitate the formation of amide bonds in peptide synthesis and bioconjugation, the carboxylic acid functionality of N-protected this compound can be activated. amerigoscientific.com A common method for this activation is the formation of N-hydroxysuccinimide (NHS) esters. ontosight.ainih.gov These activated esters are highly reactive towards primary amines, leading to the efficient formation of stable amide linkages under mild conditions. thermofisher.comthermofisher.com

The NHS ester of an N-protected this compound derivative can be used to couple the amino acid to another molecule containing a primary amine, such as a protein, a fluorescent dye, or a solid support. amerigoscientific.com This strategy is widely employed in the development of bioconjugates, functionalized surfaces, and polymeric materials. amerigoscientific.comontosight.ai The reaction proceeds with the release of N-hydroxysuccinimide as a byproduct. thermofisher.com

| Derivative Type | Reactive Group | Target Functional Group | Key Application |

| N-Hydroxysuccinimide (NHS) Ester | NHS ester | Primary amines (-NH2) | Bioconjugation, peptide synthesis, surface functionalization |

Polymeric Architectures and Self-Assembled Systems

The unique chemical properties of this compound and its derivatives make them excellent monomers for the synthesis of functional polymers and self-assembling systems. These materials often exhibit interesting properties such as biocompatibility, biodegradability, and responsiveness to environmental stimuli. bezwadabiomedical.comanu.edu.aunih.gov

Synthesis of Poly(O-benzyl-L-threonine) and Copolymers

Poly(O-benzyl-L-threonine) is a polypeptide that can be synthesized through the ring-opening polymerization (ROP) of the corresponding N-carboxyanhydride (NCA) monomer derived from O-benzyl-L-threonine. rsc.org This method allows for the preparation of well-defined polymers with controlled molecular weights and low polydispersities. researchgate.net The resulting polymer possesses a backbone of repeating O-benzyl-L-threonine units.

Furthermore, O-benzyl-L-threonine NCA can be copolymerized with other amino acid NCAs to create copolymers with tailored properties. nih.gov For example, block copolymers can be synthesized by the sequential addition of different NCA monomers. researchgate.net These copolymers can combine the properties of the different amino acid residues, leading to materials with unique self-assembly behaviors and functionalities. researchgate.net

Development of Thermoresponsive Materials and Hydrogels

Polymers derived from this compound can be designed to be thermoresponsive, meaning their properties change in response to temperature variations. nih.govnih.gov This is often achieved by creating amphiphilic block copolymers that can self-assemble in aqueous solutions. mdpi.com For instance, a hydrophilic block, such as polyethylene (B3416737) glycol (PEG), can be combined with a hydrophobic block of poly(O-benzyl-L-threonine).

These amphiphilic copolymers can form micelles or other aggregates in water. As the temperature changes, the hydrophobic interactions between the poly(O-benzyl-L-threonine) blocks can strengthen, leading to a sol-gel transition. nih.gov This property is highly desirable for the development of injectable hydrogels for biomedical applications such as drug delivery and tissue engineering. mdpi.commdpi.compolimi.it The hydrogel can be injected as a liquid at a lower temperature and then form a gel in situ at body temperature. nih.gov The self-assembly of amino acid derivatives, including those of threoninol, is a growing field for creating novel biomaterials. researchgate.netrsc.org

Controlled Self-Assembly into Micro/Nanoarchitectures

The ability of molecules to spontaneously organize into well-defined, ordered structures is a cornerstone of materials science and nanotechnology. This process, known as self-assembly, is governed by non-covalent interactions such as hydrogen bonding, π–π stacking, van der Waals forces, and hydrophobic interactions. nih.govd-nb.inforesearchgate.net In the context of amino acids and their derivatives, these interactions can guide the formation of complex micro- and nanoarchitectures. nih.govd-nb.info

A review of the scientific literature indicates that specific studies on the controlled self-assembly of this compound into micro- or nanoarchitectures have not been extensively reported. However, the general principles of self-assembly in related amino acid derivatives provide a framework for understanding its potential behavior. Amino acids and their functionalized counterparts are recognized as privileged building blocks for creating ordered supramolecular structures due to their inherent chirality and capacity for multiple non-covalent interactions. nih.govresearchgate.net

The self-assembly of functionalized amino acids is an area of significant interest. nih.gov For instance, derivatives of γ-amino butyric acid have been shown to form varied nano- and microstructures, such as dense rod-like clusters, overlapping motifs, and sheet-like structures, depending on the solvent and other experimental conditions. researchgate.netrsc.orgcolab.ws The formation of these architectures is driven by a combination of intermolecular forces, which can be tuned by modifying the molecular structure or the environment. rsc.org

For a molecule like this compound, several structural features could contribute to self-assembly:

Hydrogen Bonding: The primary alcohol and the secondary amine groups are capable of acting as both hydrogen bond donors and acceptors.

π–π Stacking: The benzyl group provides an aromatic ring capable of engaging in π–π stacking interactions, which is a significant driving force for the self-assembly of aromatic amino acids. researchgate.net

Hydrophobic Interactions: The benzyl group also introduces a significant hydrophobic component to the molecule.

These interactions could potentially lead to the formation of various ordered structures, such as nanofibers, vesicles, or gels, under appropriate conditions. However, without specific experimental data, the precise nature of any self-assembled architectures from this compound remains speculative.

Structure-Activity Relationship (SAR) Investigations of Threoninol Analogues in Defined Chemical Transformations

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its activity in a particular process. While comprehensive SAR studies on this compound itself are limited, the broader class of threonine derivatives and related amino alcohols has been investigated, particularly in the context of biocatalysis.

An important area of investigation involves the use of threonine aldolases, enzymes that catalyze stereoselective carbon-carbon bond formation to produce β-hydroxy-α-amino acids. nih.gov Recent research has focused on engineering these enzymes to accept non-native substrates, thereby expanding their synthetic utility. nih.govacs.org In one such study, an engineered threonine aldolase (B8822740) from Thermotoga maritima (TmLTA) was used to catalyze the reaction between various benzylamine (B48309) analogues and an aldehyde donor, producing chiral 1,2-amino alcohols. nih.gov

The study revealed a clear structure-activity relationship, where modifications to the benzylamine substrate significantly impacted the reaction yield. This provides insight into the "activity" of threoninol-like structures in this specific enzymatic transformation. For instance, the introduction of electron-withdrawing or electron-donating groups on the aromatic ring of benzylamine, as well as the use of heterocyclic amines, influenced the efficiency of the C-C bond formation. nih.gov

The results indicated that mutations in the enzyme's active site were necessary to accommodate the benzylamine substrates, which are not natural substrates for the enzyme. Specifically, replacing arginine at position 316 with tryptophan (R316W) was found to be beneficial, potentially due to favorable π-π interactions between the tryptophan indole (B1671886) ring and the arene of the benzylamine substrate. nih.gov This enzymatic SAR study highlights how subtle changes in substrate structure can have a profound effect on the catalytic efficiency of a transformation that produces chiral amino alcohol products.

Below is a table summarizing the results from the engineered threonine aldolase (TmLTAEAGD-R316W) with various benzylamine analogues, demonstrating the structure-activity relationship in this transformation. nih.gov

| Entry | Benzylamine Analogue | Product | Yield (%) |

| 1 | 4-Fluorobenzylamine | 4-Fluoro-substituted 1,2-amino alcohol | 81 |

| 2 | 4-Chlorobenzylamine | 4-Chloro-substituted 1,2-amino alcohol | 75 |

| 3 | 4-Bromobenzylamine | 4-Bromo-substituted 1,2-amino alcohol | 68 |

| 4 | 4-(Trifluoromethyl)benzylamine | 4-(Trifluoromethyl)-substituted 1,2-amino alcohol | 65 |

| 5 | 2-Fluorobenzylamine | 2-Fluoro-substituted 1,2-amino alcohol | 73 |

| 6 | 3-Fluorobenzylamine | 3-Fluoro-substituted 1,2-amino alcohol | 83 |

| 7 | 4-Methoxybenzylamine | 4-Methoxy-substituted 1,2-amino alcohol | 55 |

| 8 | (Furan-2-yl)methanamine | Furan-substituted 1,2-amino alcohol | 70 |

| 9 | (Thiophen-2-yl)methanamine | Thiophen-substituted 1,2-amino alcohol | 63 |

Data sourced from a study on the nucleophilic α-functionalization of benzyl amines using an engineered threonine aldolase. nih.gov

These findings underscore the importance of SAR in optimizing chemical transformations. While the study focuses on the benzylamine substrate rather than modifying the threoninol core itself, it provides a clear example of how the activity of a threoninol-like scaffold in a defined chemical reaction is highly dependent on the structure of the participating molecules.

Mechanistic Investigations of Threoninol Involved Processes

Mechanistic Pathways in O-Benzylation and Subsequent Reduction Reactions

The synthesis of O-Benzyl-L-threoninol from its parent amino acid, L-threonine, involves a sequence of protection, benzylation, and reduction steps, each with a distinct mechanistic basis.

A common synthetic route begins with the protection of the amine and carboxyl groups of L-threonine. The amine is often protected with a tert-butoxycarbonyl (Boc) group. The subsequent O-benzylation of the hydroxyl group is typically achieved via a Williamson ether synthesis. This reaction proceeds through a nucleophilic substitution (SN2) mechanism where a base, such as sodium hydride (NaH), deprotonates the hydroxyl group to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of benzyl (B1604629) bromide, displacing the bromide ion and forming the benzyl ether.

The final step is the reduction of the carboxylic acid group to a primary alcohol. Strong hydride reagents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this purpose. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the acid or its corresponding ester. adichemistry.comucalgary.ca This forms a tetrahedral intermediate. For an ester, this intermediate collapses, eliminating the alkoxy group to form an aldehyde, which is then immediately reduced by another hydride equivalent to a primary alcohol. ucalgary.calibretexts.org For a carboxylic acid, the acidic proton is first removed, followed by coordination of the aluminum species to the carboxylate, and subsequent reduction. youtube.com

Alternatively, borane (B79455) (BH₃) complexes, such as BH₃-THF, can be used. The mechanism involves the activation of the carbonyl by the Lewis acidic boron atom, followed by the transfer of a hydride. acsgcipr.orgyoutube.com This method is often preferred for its greater functional group tolerance compared to LiAlH₄. acsgcipr.org A notable method for reducing N-protected amino acids involves using sodium borohydride (B1222165) (NaBH₄) in the presence of iodine (I₂), which forms a borane species in situ. stackexchange.com

Table 1: Comparison of Reducing Agents for Amino Acid Reduction

| Reagent | Precursor | Typical Solvent | Key Mechanistic Feature | Ref. |

| LiAlH₄ | Ester or Carboxylic Acid | THF, Diethyl Ether | Nucleophilic hydride attack on carbonyl carbon. | adichemistry.comchemicalbook.com |

| BH₃·THF | Carboxylic Acid | THF | Lewis acidic boron activates carbonyl for hydride transfer. | acsgcipr.orgyoutube.com |

| NaBH₄ / I₂ | N-Protected Carboxylic Acid | THF | In situ generation of borane for selective reduction. | stackexchange.com |

Elucidation of Peptide Ligation Mechanisms Involving Threonine Analogues

The formation of peptide bonds at threonine residues, which can be sterically hindered, has been a challenge in protein synthesis. Mechanistic studies have led to the development of specialized ligation strategies.

One strategy is a formal threonine ligation that utilizes a thiol-containing threonine surrogate. In this approach, a peptide fragment is prepared with an N-terminal γ-thiol threonine analogue. This peptide is then reacted with a second peptide fragment that has a C-terminal thioester. The mechanism begins with an intermolecular thiol-thioester exchange, creating a new thioester-linked intermediate. This is followed by a spontaneous, intramolecular S-to-N acyl transfer, which forms the desired native amide bond. The final step involves a radical-based desulfurization to remove the thiol group, yielding the natural threonine residue at the ligation site.

A prominent thiol-independent method is Serine/Threonine Ligation (STL). This process involves the reaction between a peptide with a C-terminal salicylaldehyde (B1680747) (SAL) ester and another peptide with an N-terminal serine or threonine residue. chemistrysteps.com The mechanism proceeds through several key steps:

Imine Capture : The amine of the N-terminal threonine attacks the aldehyde of the SAL ester to reversibly form an imine. adichemistry.com

Cyclization : The β-hydroxyl group of the threonine residue then performs an intramolecular attack on the imine carbon (a 5-endo-trig cyclization) to form a stable oxazolidine (B1195125) intermediate. adichemistry.comchemistrysteps.com

Acyl Transfer : A subsequent O-to-N acsgcipr.orggoogle.com acyl transfer occurs, forming an N,O-benzylidene acetal-linked peptide. chemistrysteps.com

Acidolysis : The final product with a native peptide bond is released upon treatment with acid, which cleaves the acetal. chemistrysteps.comgoogle.com

This STL method is chemoselective and tolerates various unprotected side-chain functionalities. chemistrysteps.com

Catalytic Mechanisms in Asymmetric Organocatalysis

Derivatives of chiral amino acids and amino alcohols, including those related to this compound, are frequently employed as organocatalysts for asymmetric transformations. The mechanisms of these reactions have been extensively studied, with the proline-catalyzed aldol (B89426) reaction serving as a foundational model.

The dominant catalytic cycle for many of these reactions involves the formation of an enamine or an iminium ion intermediate. In a typical proline-catalyzed aldol reaction between a ketone and an aldehyde, the mechanism is as follows:

Enamine Formation : The secondary amine of the catalyst (e.g., proline) reacts with the ketone to form a chiral enamine intermediate. This step increases the energy of the highest occupied molecular orbital (HOMO), making the α-carbon more nucleophilic.

C-C Bond Formation : The enamine then attacks the aldehyde electrophile. The stereochemistry of the product is directed by the chiral environment of the catalyst. Often, the carboxylic acid group of proline acts as a Brønsted acid, activating the aldehyde through hydrogen bonding and facilitating a highly organized, cyclic transition state.

Hydrolysis : The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the catalyst for the next cycle.

In reactions involving α,β-unsaturated aldehydes, the catalyst can instead form an iminium ion, which lowers the energy of the lowest unoccupied molecular orbital (LUMO), activating the system for nucleophilic attack. Catalysts derived from this compound would be expected to operate via similar bifunctional mechanisms, where the amine group engages in enamine/iminium formation and the hydroxyl group participates in directing the reaction via hydrogen bonding, thereby controlling the stereochemical outcome.

Table 2: Representative Proline-Catalyzed Asymmetric Aldol Reactions

| Ketone | Aldehyde | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Ref. |

| Acetone | 4-Nitrobenzaldehyde | 30 | 68 | 76 | stackexchange.com |

| Acetone | Isobutyraldehyde | 20 | 97 | 96 | stackexchange.com |

| Cyclohexanone | 4-Nitrobenzaldehyde | 3-5 | 99 | 94 | stackexchange.com |

Chiral Recognition Mechanisms in Enantioselective Separations

The separation of enantiomers is critical in pharmaceutical and chemical research. Chiral chromatography is a primary technique for this purpose, and its mechanism relies on the principles of chiral recognition. When a racemic mixture like (±)-O-benzyl-threoninol is passed through a chiral stationary phase (CSP), the two enantiomers interact differently with the chiral selector of the CSP. youtube.com

This differential interaction leads to the formation of transient diastereomeric complexes between each enantiomer and the CSP. youtube.com The stability of these complexes is unequal, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation. The key to this recognition lies in the non-covalent interactions between the analyte and the CSP, which must be stereochemically dependent. These interactions include:

Hydrogen bonding: The hydroxyl and amine groups on a threoninol derivative are potent hydrogen bond donors and acceptors.

Dipole-dipole interactions: Polar bonds within the molecule contribute to electrostatic interactions.

π-π stacking: The benzyl group provides an aromatic ring capable of π-π interactions with suitable aromatic or electron-deficient groups on the CSP.

Steric hindrance: The specific three-dimensional arrangement of substituents around the chiral centers of the analyte and the selector can create steric repulsion that favors the binding of one enantiomer over the other.

For effective chiral recognition, a minimum of three interaction points between the chiral selector and at least one of the enantiomers is generally considered necessary (the "three-point interaction model"). youtube.com Polysaccharide-based and macrocyclic glycopeptide-based CSPs are common and operate through a combination of these interaction forces to achieve separation of amino acid and amino alcohol enantiomers. youtube.com

Advanced Spectroscopic Characterization of O Benzyl L Threoninol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of organic molecules like O-Benzyl-L-threoninol, providing detailed information about the hydrogen and carbon framework.

Proton NMR (¹H NMR) is instrumental in verifying the structure and assessing the purity of this compound. The spectrum provides distinct signals for each unique proton environment within the molecule. For the hydrochloride salt of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol, high-resolution ¹H NMR spectroscopy in a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) allows for the clear assignment of its protons.

The key proton environments include the protons of the butanol backbone, the benzylic methylene (B1212753) protons, and the aromatic protons of the phenyl group. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are all used to confirm the molecular structure. For instance, the presence of a singlet for the benzyloxy CH₂ protons confirms the absence of adjacent protons, while the complex splitting patterns for the backbone protons reveal their connectivity.

Table 1: ¹H NMR Data for this compound Hydrochloride in DMSO-d₆

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| NH₃⁺ | 8.12 | Broad Singlet | - |

| Benzyloxy CH₂ | 4.52 | Singlet | - |

| C3-H | 4.25 | Triplet | 5.8 |

This interactive table summarizes the key ¹H NMR assignments for the compound.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a signal for each unique carbon atom in the molecule, thus elucidating the carbon skeleton. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on its structure and known values for similar functional groups.

The spectrum would feature signals for the four distinct carbons of the threoninol backbone, the benzylic methylene carbon, and the carbons of the aromatic ring. The chemical shifts are influenced by the electronegativity of attached atoms (oxygen, nitrogen) and the magnetic anisotropy of the benzene (B151609) ring. For example, carbons bonded to oxygen (C1, C3, and the benzylic CH₂) would appear downfield compared to the methyl carbon (C4). The aromatic carbons would resonate in the typical region of approximately 127-138 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift Range (δ, ppm) |

|---|---|

| C1 (CH₂OH) | 60 - 65 |

| C2 (CHNH₂) | 55 - 60 |

| C3 (CHO) | 75 - 80 |

| C4 (CH₃) | 15 - 20 |

| Benzylic CH₂ | 70 - 75 |

| Aromatic C (Quaternary) | 135 - 140 |

This interactive table provides predicted ¹³C NMR chemical shift ranges based on the molecular structure.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and determining the spatial arrangement of atoms.

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (typically through two or three bonds). In a COSY spectrum of this compound, cross-peaks would be expected between:

The C2-H proton and the protons on C1, C3, and the amino group.

The C3-H proton and the protons on C2 and C4.

Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are close to each other in space, regardless of whether they are bonded. pressbooks.pub This is particularly powerful for conformational analysis. Studies have reported NOE correlations between the C2-H proton and the aromatic protons of the benzyl (B1604629) group. This through-space interaction confirms a gauche conformation between the amino and benzyloxy groups, providing critical insight into the molecule's preferred three-dimensional structure in solution.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis. cymitquimica.com

In mass spectrometry, this compound (molecular formula C₁₁H₁₇NO₂) has a monoisotopic mass of approximately 195.126 g/mol . nih.gov Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 196.133. High-Resolution Mass Spectrometry (HRMS) can measure this mass with high precision, allowing for the unambiguous determination of the elemental formula, C₁₁H₁₈NO₂⁺ for the protonated ion. libretexts.org

Electron Impact (EI) ionization or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) leads to characteristic fragmentation patterns. For molecules containing a benzyl group, a dominant fragmentation pathway involves the cleavage of the benzylic bond. kcl.ac.uk This results in the formation of a benzyl cation (m/z 91), which can rearrange to the highly stable, aromatic tropylium (B1234903) ion. kcl.ac.uk This peak at m/z 91 is often the base peak in the mass spectrum of benzyl-containing compounds. Other common fragmentation patterns for amino alcohols include the loss of water (H₂O) and alpha-cleavage adjacent to the amino group. kcl.ac.uk

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule's functional groups. nih.gov These techniques are complementary and provide a molecular fingerprint that can be used for identification and structural analysis. vscht.cz

The spectrum of this compound is characterized by absorptions corresponding to its key functional groups: the hydroxyl (-OH) and amine (-NH₂) groups, the benzyl ether linkage, and the aliphatic and aromatic C-H bonds.

Key expected vibrational modes include:

O-H and N-H Stretching: A broad, strong band in the IR spectrum between 3200-3600 cm⁻¹ due to hydrogen-bonded O-H and N-H stretching vibrations. pressbooks.pubspiedigitallibrary.org

C-H Stretching: Aromatic C-H stretches typically appear as sharp bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the butanol backbone and benzyl methylene) appear just below 3000 cm⁻¹. spiedigitallibrary.org

Aromatic C=C Stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-O Stretching: A strong C-O stretching band for the ether linkage (C-O-C) is expected in the 1050-1250 cm⁻¹ region. spiedigitallibrary.org The C-O stretch of the primary alcohol would also appear in this region.

N-H Bending: This vibration typically appears in the 1550-1650 cm⁻¹ region.

Raman spectroscopy, which relies on inelastic scattering of light, is particularly useful for observing symmetric vibrations and non-polar bonds, often providing complementary information to IR spectroscopy for the carbon skeleton and aromatic ring modes. arxiv.org

Table 3: Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H / N-H | Stretching | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H | Stretching | 2850 - 3000 | Strong | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Weak | Strong |

| N-H | Bending | 1550 - 1650 | Medium | Weak |

This interactive table outlines the primary vibrational modes and their expected spectroscopic characteristics.

Identification of Functional Groups and Bond Vibrations

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov In this compound, the key functional groups—hydroxyl (-OH), amine (-NH₂), ether (C-O-C), and the aromatic benzyl group—each exhibit characteristic absorption bands in the IR spectrum.

The presence of an alcohol is readily identified by a strong, broad absorption band in the region of 3400 to 3650 cm⁻¹ corresponding to the O-H stretching vibration. pressbooks.pub The N-H stretching vibrations of the primary amine group typically appear in the same region (3300-3500 cm⁻¹), often as two sharper bands for the symmetric and asymmetric modes. pressbooks.pub The spectrum also displays C-H stretching vibrations; aromatic C-H bonds absorb above 3000 cm⁻¹, while aliphatic C-H bonds absorb just below 3000 cm⁻¹. pressbooks.pub The C-O stretching vibration of the benzyl ether and the alcohol typically appear in the 1050-1250 cm⁻¹ region. researchgate.net Aromatic ring C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ range.

Based on the functional groups present in this compound, the expected IR absorption bands are summarized in the table below.

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |

| Alcohol | O-H Stretch | 3650 - 3400 (Broad, Strong) |

| Primary Amine | N-H Stretch | 3500 - 3300 (Medium, often two bands) |

| Aromatic Ring | =C-H Stretch | 3100 - 3000 |

| Alkane | C-H Stretch | 3000 - 2850 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Ether | C-O Stretch | 1250 - 1050 |

| Alcohol | C-O Stretch | 1250 - 1050 |

| This table presents generalized data based on established principles of IR spectroscopy. pressbooks.pub |

Analysis of Intermolecular Interactions via Vibrational Modes

Vibrational spectroscopy is a crucial tool for studying the complex intermolecular interactions that govern the physical and chemical properties of compounds in the condensed phase. nih.gov For this compound, the most significant intermolecular interaction is hydrogen bonding, facilitated by the hydroxyl (-OH) and amine (-NH₂) groups, which can act as both hydrogen bond donors and acceptors.

The position and shape of the O-H and N-H stretching bands in the IR spectrum are highly sensitive to the presence and strength of hydrogen bonds. pressbooks.pub In a non-interacting (gas phase or highly dilute solution in a non-polar solvent) environment, the O-H stretch appears as a sharp band. However, in the solid state or in polar solvents, extensive hydrogen bonding causes this band to become significantly broadened and shifted to a lower frequency (red-shifted). pressbooks.pubnih.gov The breadth of the band reflects a distribution of different hydrogen bond strengths and geometries within the sample. Analyzing these spectral features provides quantitative insights into the association constants and thermodynamics of hydrogen bond formation. nih.gov These interactions are critical as they influence the compound's solubility, melting point, and its conformation in solution and the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This compound's ability to absorb UV light is primarily attributed to its benzyl group. The aromatic ring contains a system of conjugated π-electrons, which can be excited to higher energy levels (π → π* transitions) by absorbing photons in the UV range.

While a full UV-Vis spectrum is used for detailed electronic structure analysis, the principle is most commonly applied as a detection method in chromatography. wiley-vch.de The strong UV absorbance of the benzyl group allows for sensitive detection of this compound and its derivatives during HPLC analysis. rsc.org Common detection wavelengths used in the analysis of related structures are 220 nm and 254 nm, confirming that the molecule possesses a significant chromophore. wiley-vch.de

| Technique | Application | Typical Wavelengths (λ) | Analyte |

| HPLC-UV | Detection | 220 nm, 254 nm | This compound Derivatives |

| Data derived from HPLC analysis of this compound derivatives. wiley-vch.dersc.org |

Chromatographic Methods for Purity and Enantiomeric Excess Assessment

Chromatographic techniques are indispensable for separating this compound from reaction byproducts and, crucially, for quantifying its stereochemical purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and, most importantly, the enantiomeric excess (ee) of chiral compounds like this compound. heraldopenaccess.us Enantiomeric excess is a measure of the optical purity, indicating the degree to which one enantiomer is present in excess of the other in a mixture. heraldopenaccess.us

For chiral separations, HPLC is performed with a chiral stationary phase (CSP). These specialized columns are designed to interact differently with the two enantiomers of a compound, leading to different retention times and thus, separation. uma.es Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are highly effective for this purpose. mdpi.comresearchgate.net The enantiomeric excess is determined by integrating the peak areas of the two separated enantiomers in the resulting chromatogram.

Research on derivatives of this compound demonstrates the utility of chiral HPLC in confirming their stereochemical outcome. For instance, the enantiomeric excess of related aldol (B89426) products has been successfully determined using Chiralcel brand columns with mobile phases typically consisting of a hexane (B92381) and isopropanol (B130326) mixture. wiley-vch.de

HPLC Conditions for Analysis of this compound Derivatives

| Analyte Type | Chiral Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection (λ) | Retention Times (min) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|---|

| syn-isomer | Chiralcel OD-H | i-PrOH:Hexane (10:90) | 0.5 | 254 nm | tR(minor)=15.89, tR(major)=17.46 | 98% |

| anti-isomer | Chiralcel AS-H | i-PrOH:Hexane (3:97) | 0.5 | 254 nm | tR(major)=110.3, tR(minor)=115.6 | >99% |

| anti-isomer | Chiralcel AD-H | i-PrOH:Hexane (20:80) | 0.8 | 220 nm | tR(minor)=14.62, tR(major)=18.00 | 96% |

This interactive table summarizes data from chiral HPLC analyses of various derivatives related to this compound. wiley-vch.de

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. jocpr.com It is exceptionally useful for identifying and quantifying volatile and semi-volatile components within a sample.

In the context of this compound, GC-MS can be used to characterize volatile impurities, starting materials, or potential degradation products, such as benzyl alcohol. researchgate.net Due to the polarity and relatively high boiling point of this compound (345.2°C at 760 mmHg), direct analysis of the intact molecule by GC can be challenging. To overcome this, derivatization is often employed to convert the polar -OH and -NH₂ groups into less polar, more volatile moieties (e.g., silyl (B83357) ethers), making the compound more amenable to GC analysis.

The mass spectrometer fragments the separated components into a unique pattern of charged ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared against spectral libraries for positive identification of the components.

Computational and Theoretical Chemistry Studies on O Benzyl L Threoninol Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine molecular geometries, energies, and various electronic properties. Hybrid functionals, such as B3LYP and B3PW, are often used to provide a more accurate description of these properties by combining DFT with Hartree-Fock theory.

Electronic Structure and Energetics

A study on the electronic structure and energetics of O-Benzyl-L-threoninol using DFT would typically involve the calculation of its optimized geometry, total energy, and the energies of its constituent atoms. Such an analysis for related perovskite systems has allowed for the determination of bulk lattice constants and comparison with experimental data. However, no specific studies applying these methods to this compound have been identified.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO orbitals provides insights into the molecule's polarizability and its potential for intramolecular charge transfer. For instance, a small HOMO-LUMO gap is indicative of high chemical reactivity. While this analysis is common for many organic molecules, specific calculations detailing the HOMO-LUMO gap and orbital distributions for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The map visualizes the electrostatic potential on the electron density surface, with different colors representing regions of negative (electron-rich) and positive (electron-poor) potential. This technique helps in understanding intermolecular interactions and potential binding sites. Despite its utility, no MEP mapping studies specifically for this compound have been found.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into their conformational landscapes. By simulating the atomic motions over time, researchers can identify stable and metastable conformations, which is crucial for understanding a molecule's flexibility and its interaction with other molecules. This approach is particularly useful for complex biomolecules but can also be applied to smaller organic compounds. A search of the literature did not yield any studies on the conformational landscape of this compound using MD simulations.

Quantum Chemical Approaches for Reaction Pathway Elucidation

Quantum chemical methods are instrumental in elucidating reaction mechanisms by calculating the energy profiles of reaction pathways. These studies can identify intermediates and, crucially, the transition states that connect them.

Transition State Analysis

Transition state analysis involves locating the saddle point on a potential energy surface that corresponds to the highest energy barrier along a reaction coordinate. This analysis is fundamental for understanding the kinetics of a chemical reaction. For example, studies on metalloaminopeptidase inhibitors have utilized transition state analogs to understand enzyme mechanisms. However, there are no available quantum chemical studies that perform a transition state analysis for reactions involving this compound.

Study of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Non-covalent interactions are fundamental forces that govern molecular self-assembly, crystal packing, and molecular recognition. rsc.org this compound possesses functional groups capable of engaging in several key intermolecular interactions: the hydroxyl (-OH) and amine (-NH2) groups are prime candidates for hydrogen bonding, while the benzyl (B1604629) group's aromatic ring can participate in π-π stacking.

Hydrogen Bonding: This interaction involves a hydrogen atom situated between two electronegative atoms. In this compound systems, the hydroxyl and amine groups can act as both hydrogen bond donors and acceptors, leading to the formation of networks that stabilize molecular assemblies.

Computational methods are used to analyze the geometry and energy of these interactions. nih.gov Hirshfeld surface analysis and theoretical calculations can reveal the importance of both hydrogen bonding and π-π stacking in governing the crystal architecture of related compounds. nih.govsciforum.net

Table 2: Potential Intermolecular Interactions in this compound Systems

| Interaction Type | Participating Group in this compound | Potential Partner Group |

| Hydrogen Bond (Donor) | Hydroxyl (-OH), Amine (-NH₂) | Oxygen, Nitrogen atoms |